2,4-Difluoro-3-methoxyaniline
Overview
Description
2,4-Difluoro-3-methoxyaniline: is a fluorinated aromatic amine with the molecular formula C7H7F2NO. It is commonly used as a building block in organic synthesis due to its unique chemical properties . The compound is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring, which significantly influences its reactivity and applications.
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoro-3-methoxyaniline are currently unknown. This compound is a fluorinated compound used as a building block in organic synthesis
Biochemical Pathways
As a building block in organic synthesis, it could potentially be involved in a variety of pathways depending on the specific reactions it is used in .
Pharmacokinetics
It is known that the compound is a liquid at ambient temperature , which could influence its absorption and distribution. Its solubility is immiscible with water , which could affect its bioavailability.
Result of Action
As a building block in organic synthesis, the effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility is immiscible with water , which could affect its behavior in aqueous environments. It is also incompatible with strong oxidizing agents , which could influence its stability and reactivity.
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-methoxyaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a substrate for certain cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates that can further participate in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under ambient conditions but can degrade over time when exposed to strong oxidizing agents. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological properties. At higher doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluoro-3-methoxyaniline can be synthesized through various methods, including the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with methanol, followed by reduction of the nitro group to an amine . The reaction conditions typically involve the use of a base such as sodium methoxide and a reducing agent like iron powder or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The process involves the same fundamental steps but is scaled up to accommodate larger production volumes. The use of advanced catalysts and automated systems ensures consistent quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Difluoro-3-methoxyaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent and conditions used.
Substitution: It readily participates in electrophilic and nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium methoxide, sodium hydride, and various halogenating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Various amine derivatives.
Substitution: Substituted anilines and other aromatic compounds.
Scientific Research Applications
2,4-Difluoro-3-methoxyaniline is widely used in scientific research due to its versatility in organic synthesis . Its applications include:
Chemistry: As a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of fluorinated analogs of biologically active compounds for studying enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.
Industry: In the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
2,4-Difluoroaniline: Lacks the methoxy group, resulting in different reactivity and applications.
3,4-Difluoroaniline: The position of the fluorine atoms is different, affecting its chemical properties.
2,4-Difluoro-3-methylphenol: Contains a hydroxyl group instead of an amine, leading to distinct reactivity.
Uniqueness: 2,4-Difluoro-3-methoxyaniline is unique due to the combination of fluorine atoms and a methoxy group, which provides a balance of electron-withdrawing and electron-donating effects. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,4-difluoro-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLABQIDHXORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397578 | |
Record name | 2,4-Difluoro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-08-7 | |
Record name | 2,4-Difluoro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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